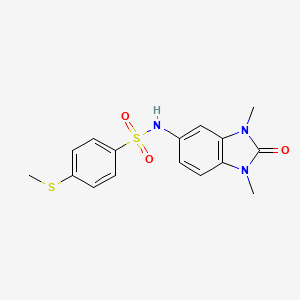![molecular formula C21H20N2O8 B11482684 5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)](/img/structure/B11482684.png)
5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic molecule characterized by its unique bicyclic structure and imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, making them candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their potential therapeutic effects.
Medicine
In medicine, the compound and its derivatives could be investigated for their pharmacological properties. This includes their potential as anti-inflammatory, antimicrobial, or anticancer agents, depending on their ability to interact with specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials with unique properties. This includes applications in polymers, coatings, and other advanced materials where its bicyclic structure and functional groups provide desirable characteristics .
Mechanism of Action
The mechanism of action of 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the nature of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures and imidazolidine derivatives, such as:
- 6,8-Dioxabicyclo[3.2.1]octan-4-one
- 8-Azabicyclo[3.2.1]octane derivatives
- Levoglucosenone
Uniqueness
The uniqueness of 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE lies in its specific combination of bicyclic rings and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new scientific and industrial applications .
Properties
Molecular Formula |
C21H20N2O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
5-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-3-yl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O8/c24-14-7-12(15-9-29-17(14)31-15)21(10-4-2-1-3-5-10)19(26)23(20(27)22-21)13-6-11-8-28-18(30-11)16(13)25/h1-5,11-13,15,17-18H,6-9H2,(H,22,27) |
InChI Key |
SHXHVYMLWSQZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)C(=O)C1N3C(=O)C(NC3=O)(C4CC(=O)C5OCC4O5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11482602.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11482616.png)
![3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11482617.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide](/img/structure/B11482620.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482627.png)
![N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11482629.png)
![Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11482635.png)
![1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11482637.png)
![8-amino-5-hydroxy-2-(methylsulfanyl)-6-(pyridin-4-yl)-6H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B11482640.png)

![7-[3-Methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482658.png)

![Ethyl 2'-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11482671.png)
![2-(4-methoxyphenyl)-7-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11482679.png)
